Cas no 1689529-59-6 (4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane structure
1689529-59-6 structure
Product Name:4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
Numero CAS:1689529-59-6
MF:C12H14BF3O2
MW:258.044574260712
CID:5018592
PubChem ID:72221204
Update Time:2026-02-28

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

    • MB20644
    • 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2,3,5-trifluorobenzene
    • 4,4,5,5-TETRAMETHYL-2-(2,3,5-TRIFLUOROPHENYL)-1,3,2-DIOXABOROLANE
    • AKOS017548153
    • 1689529-59-6
    • CS-0356431
    • Z1336747762
    • F83771
    • EN300-1425739
    • 4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
    • Inchi: 1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3
    • Chiave InChI: YVQGFNPGCBWGPM-UHFFFAOYSA-N
    • Sorrisi: FC1C(=CC(=CC=1B1OC(C)(C)C(C)(C)O1)F)F

Proprietà calcolate

  • Massa esatta: 258.1038943g/mol
  • Massa monoisotopica: 258.1038943g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 1
  • Complessità: 308
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A1569418-100mg
4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
1689529-59-6 98%
100mg
$84.0 2025-02-24
Ambeed
A1569418-250mg
4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
1689529-59-6 98%
250mg
$119.0 2025-02-24
Ambeed
A1569418-1g
4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
1689529-59-6 98%
1g
$302.0 2025-02-24
Enamine
EN300-1425739-0.05g
4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
1689529-59-6 95%
0.05g
$76.0 2023-07-10
Enamine
EN300-1425739-0.1g
4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
1689529-59-6 95%
0.1g
$113.0 2023-07-10
Enamine
EN300-1425739-0.25g
4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
1689529-59-6 95%
0.25g
$162.0 2023-07-10
Enamine
EN300-1425739-0.5g
4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
1689529-59-6 95%
0.5g
$310.0 2023-07-10
Enamine
EN300-1425739-1.0g
4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
1689529-59-6 95%
1.0g
$414.0 2023-07-10
Enamine
EN300-1425739-2.5g
4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
1689529-59-6 95%
2.5g
$810.0 2023-07-10
Enamine
EN300-1425739-5.0g
4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
1689529-59-6 95%
5.0g
$1199.0 2023-07-10

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel ,  1960399-43-2 Solvents: Mesitylene ;  15 h, 25 °C
Riferimento
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
Tian, Ya-Ming; et al, Journal of the American Chemical Society, 2018, 140(50), 17612-17623

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Tetramethylammonium fluoride ,  Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ;  15 h, 80 °C
Riferimento
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Tetramethylammonium fluoride Solvents: Methylcyclopentane ;  16 h, rt → 80 °C
Riferimento
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane Preparation Products

Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd